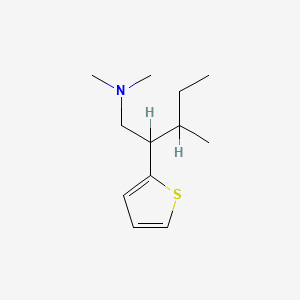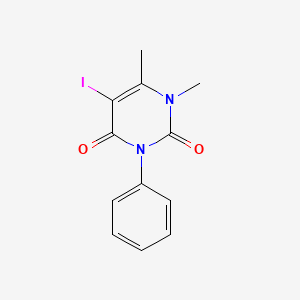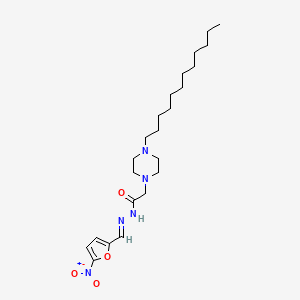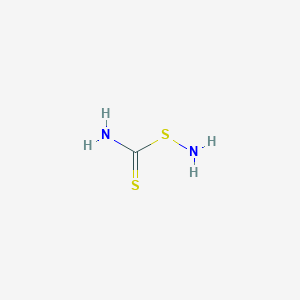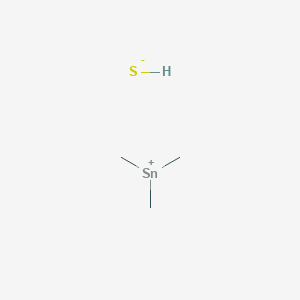
Trimethylstannanylium hydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylstannanylium hydrosulfide is an organotin compound characterized by the presence of a tin atom bonded to three methyl groups and a hydrosulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylstannanylium hydrosulfide can be synthesized through the reaction of trimethyltin chloride with sodium hydrosulfide. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The general reaction is as follows:
(CH3)3SnCl+NaSH→(CH3)3SnSH+NaCl
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less common. scaling up the reaction involves similar principles, with careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Trimethylstannanylium hydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trimethyltin oxide and sulfur dioxide.
Reduction: Reduction reactions can convert it into trimethyltin hydride.
Substitution: The hydrosulfide group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Reactions often occur in the presence of strong nucleophiles like sodium halides.
Major Products:
Oxidation: Trimethyltin oxide and sulfur dioxide.
Reduction: Trimethyltin hydride.
Substitution: Various organotin compounds depending on the nucleophile used.
Scientific Research Applications
Trimethylstannanylium hydrosulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which trimethylstannanylium hydrosulfide exerts its effects involves the interaction of the hydrosulfide group with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. Additionally, the tin atom can coordinate with other molecules, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Trimethyltin chloride: Similar structure but lacks the hydrosulfide group.
Trimethyltin hydride: Similar structure but contains a hydride group instead of hydrosulfide.
Dimethyltin dichloride: Contains two methyl groups and two chloride groups.
Uniqueness: Trimethylstannanylium hydrosulfide is unique due to the presence of the hydrosulfide group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
31931-11-0 |
|---|---|
Molecular Formula |
C3H10SSn |
Molecular Weight |
196.89 g/mol |
IUPAC Name |
sulfanide;trimethylstannanylium |
InChI |
InChI=1S/3CH3.H2S.Sn/h3*1H3;1H2;/q;;;;+1/p-1 |
InChI Key |
DWRCJYHHGPQTNS-UHFFFAOYSA-M |
Canonical SMILES |
C[Sn+](C)C.[SH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


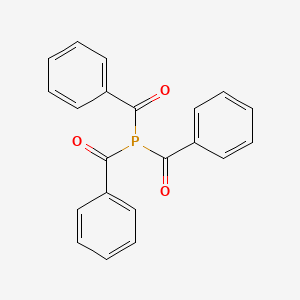
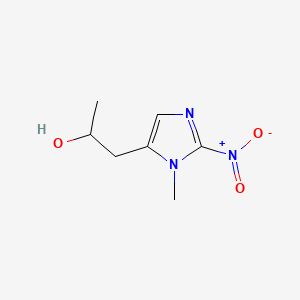

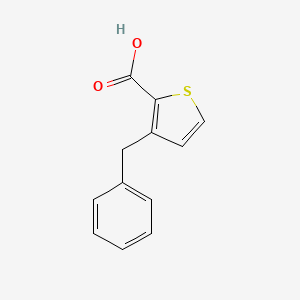
![2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol](/img/structure/B14693921.png)

![Methanone, [2-(benzoyloxy)phenyl]phenyl-](/img/structure/B14693930.png)
![Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate](/img/structure/B14693933.png)
![2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14693937.png)
